4-Oxiranylmethyl benzonitrile

Description

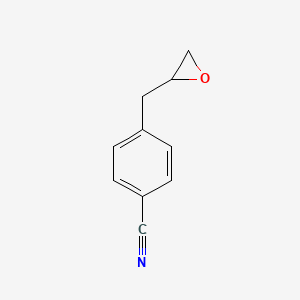

4-Oxiranylmethyl benzonitrile (C₁₀H₉NO) is a benzonitrile derivative featuring an oxirane (epoxide) group attached via a methyl linker at the para position of the benzene ring. The oxirane moiety introduces unique reactivity due to its strained three-membered ring and electrophilic nature, making the compound valuable in synthetic chemistry, particularly as an intermediate for epoxy curing agents, pharmaceuticals, or agrochemicals . While direct references to this specific compound are absent in the provided evidence, structurally analogous benzonitrile derivatives (e.g., bromo-, methoxy-, or imidazole-substituted variants) highlight the influence of substituents on electronic, steric, and functional properties .

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-(oxiran-2-ylmethyl)benzonitrile |

InChI |

InChI=1S/C10H9NO/c11-6-9-3-1-8(2-4-9)5-10-7-12-10/h1-4,10H,5,7H2 |

InChI Key |

LFWDBCVBLPMMSV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Chemical Reactions Analysis

Epoxide Reactivity

The oxirane group is highly reactive due to its strained three-membered ring, enabling nucleophilic ring-opening reactions. Common nucleophiles (e.g., amines, alcohols, Grignard reagents) attack the electrophilic carbons, leading to diverse products. For example:

-

Hydrolysis : Epoxides react with water under acidic or basic conditions to form diols.

-

Ammonolysis : Reaction with ammonia or amines yields amino alcohols.

-

Grignard Reagents : Alkyl or aryl magnesium halides open the epoxide, forming alcohols after workup.

While no direct studies on 4-oxiranylmethyl benzonitrile were found, analogous epoxide-containing compounds (e.g., tris(oxiranylmethyl) benzene derivatives ) undergo similar transformations, suggesting potential reaction pathways.

Nitrile Reactivity

The nitrile group participates in reactions such as:

Hydrogenation

Benzonitrile derivatives are hydrogenated to primary amines (e.g., benzylamine) over Pd catalysts. Further hydrogenolysis can yield hydrocarbons like toluene ( ):

Nucleophilic Addition

Nitriles react with hydroxylamine to form amidoximes, which dehydrate to nitriles under acidic conditions ( ).

Interplay of Functional Groups

The coexistence of epoxide and nitrile groups in this compound may lead to competitive or sequential reactions:

-

Selective Reduction : Catalytic hydrogenation could target the nitrile without opening the epoxide, depending on conditions.

-

Cascade Reactions : Epoxide ring-opening followed by nitrile transformation (or vice versa) might yield complex heterocycles, as seen in studies of substituted benzonitriles ( ).

Key Research Gaps

The provided sources lack direct experimental data on this compound’s reactions. Future studies could explore:

-

Kinetic Studies : Competing reaction pathways under varying conditions.

-

Catalytic Systems : Optimizing selectivity for nitrile vs. epoxide transformations.

-

Applications : Leveraging its dual functionality in pharmaceuticals or polymers.

General Reaction Pathways

| Reaction Type | Reagents/Conditions | Expected Products |

|---|---|---|

| Epoxide ring-opening | HO (acidic/basic) | Vicinal diol |

| R–MgX (Grignard) | Substituted alcohol | |

| Nitrile hydrogenation | H, Pd/C | Benzylamine → Toluene |

| Nitrile hydrolysis | HO, H/OH | Carboxylic acid/amide |

Comparison with Similar Compounds

Comparison with Similar Benzonitrile Derivatives

Structural and Electronic Properties

The oxirane group in 4-Oxiranylmethyl benzonitrile imparts distinct electronic effects compared to other substituents:

- Electron-Withdrawing vs. Electron-Donating Groups : The oxirane’s electronegative oxygen atoms create a polarizable environment, enhancing electrophilicity at the nitrile group. This contrasts with electron-donating groups like methoxy (-OCH₃), which increase resonance stabilization of the aromatic ring .

- Steric Effects : The oxirane’s methyl linker introduces moderate steric hindrance, similar to bulky substituents like bromine or imidazole rings in derivatives such as 4-(4-bromo-1-methylimidazol-5-yl)benzonitrile .

Physicochemical Properties

Key Research Findings

Reactivity in Solvents : Benzonitrile derivatives exhibit solvent-dependent reaction kinetics. For example, coupling reactions of 4-bromo derivatives proceed efficiently in polar aprotic solvents like DMF . The oxirane group’s polarity may similarly favor such environments.

Thermal Stability : Benzonitrile derivatives generally resist pyrolysis (< 300°C), but the oxirane’s strain could lower thermal stability compared to nitro or methoxy analogs .

Q & A

Q. What are effective strategies for optimizing the synthesis of 4-Oxiranylmethyl benzonitrile to improve yield and purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) to stabilize the oxirane (epoxide) ring, which is prone to ring-opening reactions. Use inert solvents like tetrahydrofuran (THF) or dichloromethane to minimize side reactions. Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) can isolate the product from byproducts like diols formed via epoxide hydrolysis. Validate purity using HPLC with a polar stationary phase (e.g., C18 column) and UV detection at λ ≈ 220 nm (aromatic π→π* transitions) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : Use H NMR to confirm the benzonitrile aromatic protons (δ 7.5–8.0 ppm) and oxirane methylene protons (δ 3.0–4.0 ppm). C NMR resolves the nitrile carbon (δ ~115 ppm) and epoxide carbons (δ ~45–55 ppm).

- IR : Identify the nitrile stretch (~2240 cm) and epoxide C-O-C asymmetric stretch (~1250 cm).

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., epoxide ring conformation) via single-crystal analysis, as demonstrated for structurally similar quinolyloxymethyl benzonitrile derivatives .

Note: Commercial suppliers often lack analytical data; independent validation is critical .

Q. How can researchers mitigate instability issues during storage of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent moisture-induced epoxide ring-opening. Use amber vials to minimize photodegradation. Periodically assess stability via TLC or HPLC to detect degradation products like 4-(dihydroxymethyl)benzonitrile .

Advanced Research Questions

Q. How should researchers resolve discrepancies between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Cross-validate computational models (e.g., DFT calculations for epoxide ring strain) with kinetic studies. For example, compare predicted activation energies for ring-opening reactions with experimental Arrhenius plots. If contradictions persist, re-examine solvent effects or implicit solvation models in simulations. Use high-throughput screening to test reaction outcomes under varied conditions .

Q. What statistical approaches are recommended for analyzing high-throughput screening data involving this compound derivatives?

- Methodological Answer : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses (e.g., bioactivity of derivatives). Adjust p-values to account for family-wise error rates in large datasets. Use tools like R/Bioconductor packages for rigorous multiplicity correction .

Q. How can researchers design experiments to probe the stereoelectronic effects of the oxirane ring in this compound?

- Methodological Answer :

- Synthesize stereoisomers (e.g., cis/trans epoxides) and compare their reactivity in nucleophilic ring-opening reactions (e.g., with Grignard reagents).

- Use Hammett substituent constants to correlate electronic effects of benzonitrile substituents with reaction rates.

- Monitor intermediate stabilization via in situ FTIR or Raman spectroscopy .

Data Contradiction and Reproducibility

Q. How to address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement stringent quality control:

Q. What steps ensure reproducibility in catalytic applications of this compound?

- Methodological Answer : Pre-activate catalysts (e.g., Pd/C or chiral Lewis acids) under standardized conditions. Report turnover numbers (TON) and frequencies (TOF) with error margins. Share datasets in open-access platforms (e.g., Zenodo) to enable meta-analyses .

Safety and Handling

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, face shields) to avoid exposure to nitrile vapors.

- Neutralize waste with dilute sodium hypochlorite (NaOCl) to degrade cyanide byproducts.

- Refer to SDS guidelines for emergency measures (e.g., eye irrigation with saline for 15 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.